molecular formula C10H8N4S B3163975 1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole CAS No. 887405-48-3

1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole

Cat. No. B3163975
CAS RN: 887405-48-3
M. Wt: 216.26 g/mol
InChI Key: MLLIBSFJKAJHKD-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatobenzyl)-1H-1,2,4-triazole is a chemical compound with the empirical formula C18H21N3O8S . It is used as a bifunctional chelator in bioconjugation chemistry to label primary amine-containing molecules and proteins . The compound is also known by the synonym Isothiocyanatobenzyl-EDTA .


Molecular Structure Analysis

The molecular weight of this compound is 439.44 . The compound’s molecular formula is C18H21N3O8S . Unfortunately, the specific molecular structure analysis is not available in the search results.

. It is stored at a temperature of -20°C . The compound’s SMILES string is OC(=O)CN(CC(Cc1ccc(cc1)N=C=S)N(CC(O)=O)CC(O)=O)CC(O)=O .

Scientific Research Applications

Synthesis and Characterization

1,2,4-Triazole derivatives have been synthesized through various methods, including metal-free multi-component reactions and Rh(II)-catalyzed denitrogenative reactions. These processes allow for the creation of a diverse range of triazole compounds with potential biological activities. For instance, a study outlined the synthesis of 1,5-disubstituted 1,2,3-triazoles via a multi-component reaction, emphasizing the versatility of triazole synthesis methods in generating compounds with specific functional groups (Vo, 2020). Furthermore, the reactivity of 1-mesyl-1,2,3-triazoles with heterocumulenes under Rh(II) catalysis highlights the adaptability of triazole chemistry in accessing new heterocyclic structures (Chuprakov, Kwok, & Fokin, 2013).

Biological Activities

Triazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and cholinesterase inhibitory effects. These activities are attributed to the triazole ring's ability to interact with biological targets, offering a promising avenue for the development of new therapeutic agents. For example, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been studied for their cholinesterase inhibitory potential, showcasing significant activity against specific enzymes (Arfan et al., 2018).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The compound is not classified as hazardous according to Regulation (EC) No. 1272/2008 [CLP] .

properties

IUPAC Name

1-[(4-isothiocyanatophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c15-8-12-10-3-1-9(2-4-10)5-14-7-11-6-13-14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLIBSFJKAJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220536
Record name 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887405-48-3
Record name 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887405-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Isothiocyanatophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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